4-[(3-methoxybenzyl)oxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide
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Overview
Description
4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxyphenyl group, a nitrothiophene group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenol, is reacted with an appropriate alkylating agent to form 3-methoxyphenylmethanol.
Formation of the Nitrothiophene Intermediate: 2-thiophenecarboxaldehyde is nitrated to form 4-nitrothiophene-2-carboxaldehyde.
Condensation Reaction: The methoxyphenylmethanol is reacted with the nitrothiophene-2-carboxaldehyde in the presence of a base to form the corresponding Schiff base.
Hydrazide Formation: The Schiff base is then reacted with hydrazine hydrate to form the final product, 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include halides and amines, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(4-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a methoxyphenyl group, a nitrothiophene group, and a benzohydrazide moiety. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H17N3O5S |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H17N3O5S/c1-27-18-4-2-3-14(9-18)12-28-17-7-5-15(6-8-17)20(24)22-21-11-19-10-16(13-29-19)23(25)26/h2-11,13H,12H2,1H3,(H,22,24)/b21-11+ |
InChI Key |
UDTNYJKJIZDICH-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CS3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
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